1-(Difluoromethoxy)naphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring. This compound exhibits unique structural features that enhance its reactivity and solubility in various organic solvents, making it a valuable building block in organic synthesis. Its molecular formula is with a molecular weight of approximately .
The compound is synthesized through various methods involving naphthalene derivatives, typically in laboratory settings. It is not extensively documented in industrial synthesis, suggesting that most applications and studies are conducted within research environments .
1-(Difluoromethoxy)naphthalene belongs to the class of fluorinated aromatic compounds. It features a naphthalene core, which is a polycyclic aromatic hydrocarbon, and is classified based on its functional groups, particularly the difluoromethoxy substituent.
The synthesis of 1-(Difluoromethoxy)naphthalene generally involves several key steps:
The synthetic route often employs Friedel-Crafts reactions, where naphthalene reacts with difluoromethoxy-containing acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride. The process may also involve demethylation and nucleophilic substitution to achieve the desired product .
1-(Difluoromethoxy)naphthalene features a naphthalene ring with a difluoromethoxy group attached at one position. The structure can be represented using various chemical notation systems:
This structure highlights the presence of fluorine atoms that contribute to its unique chemical properties .
1-(Difluoromethoxy)naphthalene undergoes various chemical reactions typical for aromatic compounds:
The reactivity of 1-(Difluoromethoxy)naphthalene is significantly influenced by the electron-withdrawing nature of the difluoromethoxy group, which enhances its susceptibility to electrophilic attack.
The mechanism of action for 1-(Difluoromethoxy)naphthalene primarily involves its interactions with biological targets. Research indicates that it may inhibit certain enzymes by binding to their active sites, blocking their activity. Notably, it has been shown to inhibit monoamine oxidase and cholinesterase enzymes, which are relevant in treating neurological disorders .
Relevant data includes its boiling point and melting point, which are essential for practical applications but are not explicitly detailed in the sources reviewed .
1-(Difluoromethoxy)naphthalene has several scientific uses:
1-(Difluoromethoxy)naphthalene (CAS 920981-10-8) is a structurally specialized organic compound featuring a difluoromethoxy (–OCF₂H) group attached to the C1 position of a naphthalene scaffold. Its molecular formula is C₁₁H₈F₂O, with a molecular weight of 194.18 g/mol [4]. This colorless to pale-yellow liquid exhibits moderate volatility and is soluble in common organic solvents but insoluble in water. The compound serves as a versatile intermediate in pharmaceutical, agrochemical, and materials science research due to its unique electronic properties conferred by the juxtaposition of the electron-rich naphthalene system and the strongly electron-withdrawing difluoromethoxy group. Its structural characteristics enable diverse reactivity patterns, including electrophilic substitution on the naphthalene ring and transformations of the difluoromethoxy moiety under specific conditions [6].
The development of difluoromethoxy-containing compounds evolved significantly following the Montreal Protocol (1987), which mandated the phase-out of ozone-depleting chlorofluorocarbons (CFCs) like Freon-22 (ClCF₂H) [1]. Historically, ClCF₂H served dual roles as a refrigerant and a difluoromethylation reagent, but its environmental impact spurred intensive research into sustainable alternatives. Early synthetic methodologies relied on harsh reagents like DAST (diethylaminosulfur trifluoride) for carbonyl difluoromethylation, but these suffered from limited functional group tolerance, toxicity, and explosivity risks [1].
The 2010s witnessed a renaissance in difluoromethylation chemistry with the introduction of bench-stable, non-ozone-depleting reagents. Key advances included:
Table 1: Evolution of Difluoromethylation Reagents
Reagent Class | Representative Examples | Key Advantages | Era |
---|---|---|---|
CFC-based | ClCF₂H (Freon-22) | Low cost, gaseous | Pre-1990s |
Amine-SF₃ derivatives | DAST, Deoxo-Fluor® | Bench-stable liquids | 1980s–2000s |
Crystalline solids | XtalFluor-M® | Non-hygroscopic, improved safety | 2010s |
Metal-complex donors | [Cu]–CF₂H, [Pd]–CF₂H | Catalytic C–H functionalization | 2010s–Present |
These innovations expanded the synthetic toolbox for installing –OCF₂H groups onto complex scaffolds like naphthalene, positioning 1-(difluoromethoxy)naphthalene as a strategically accessible building block for drug discovery [1].
Naphthalene’s bicyclic aromatic system offers distinct advantages in medicinal and materials chemistry due to its extended π-conjugation, metabolic stability, and capacity for hydrophobic interactions. As a bioisostere for monocyclic arenes, it enhances binding affinity to biological targets while maintaining favorable drug-like properties [7] [10]. Key roles include:
Table 2: Bioactive Naphthalene Derivatives with Difluoromethoxy Modifications
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity | Source |
---|---|---|---|---|
1-(Difluoromethoxy)naphthalene-4-carboxylic acid | C₁₂H₈F₂O₃ | 238.19 | Kinase inhibitor intermediate | |
1-Cyano-2-(difluoromethoxy)naphthalene | C₁₂H₇F₂NO | 219.19 | Anticancer precursor | [6] |
2-(Difluoromethoxy)naphthalene-3-carboxylic acid | C₁₂H₈F₂O₃ | 238.19 | VEGFR-2 inhibitor scaffold | |
Pan-Raf inhibitor 9a | C₂₄H₁₈F₂N₄O₂ | 432.43 | IC₅₀ = 0.05 μM (B-Rafᴠ⁶⁰⁰ᴇ) | [3] |
Chalcone and triazole hybrids incorporating naphthalene demonstrate broad-spectrum anticancer activity, underscoring the scaffold’s adaptability in drug design [7] [10].
The difluoromethoxy (–OCF₂H) group confers unique physicochemical properties that enhance drug efficacy through three primary mechanisms:
Table 3: Biological Activities of Difluoromethoxy-Modified Naphthalene Compounds
Compound | Target | Key Activity | Mechanistic Insight | Source |
---|---|---|---|---|
9a | Pan-Raf kinases | IC₅₀ = 0.05 μM (B-Rafᴠ⁶⁰⁰ᴇ); G2/M arrest in A375 cells | Disrupts MAPK signaling; 5-fold > sorafenib | [3] |
2j | VEGFR-2 | IC₅₀ = 0.098 ± 0.005 μM; apoptosis in A549 cells | Inhibits angiogenesis; ΔG binding = -9.8 kcal/mol | [10] |
NNP | DNA/BSA | Kb = 3.7 × 10⁴ M⁻¹ (DNA binding) | Intercalation via naphthalene stacking |
Notably, in pan-Raf inhibitors, the –OCF₂H group in compound 9a enhanced selectivity for B-Rafᴠ⁶⁰⁰ᴇ by forming H-bonds with Glu501 and Asp594, reducing off-target effects [3]. Similarly, chalcone derivative 2j achieved 58.9% mitochondrial depolarization in lung cancer cells, attributed to the electron-withdrawing effect of –OCF₂H facilitating ROS generation [10].
Current research aims to leverage 1-(difluoromethoxy)naphthalene as a multifunctional synthon for developing targeted therapeutics and advanced materials. Key objectives include:1. Synthetic Methodology Development:- Optimizing regioselective C–H difluoromethylation of naphthalenes using Cu/Photoredox catalysis [1].- Designing continuous-flow protocols for safer handling of gaseous CF₂H precursors (e.g., CHF₂OTf) [1] [6].
Table 4: Research Objectives and Methodological Approaches
Objective | Methodology | Target Outcome | Validation Approach |
---|---|---|---|
Regioselective synthesis | Pd-catalyzed O-arylation of CHF₂OK | >90% yield at C1 position | ¹⁹F NMR kinetics studies |
Pan-kinase inhibitor development | Structure-based drug design | IC₅₀ < 0.1 μM for ≥3 kinase isoforms | Cellular thermal shift assay (CETSA) |
Chemosensor engineering | Solvatochromicity profiling | Δλₑₘ > 50 nm for F⁻ detection | Fluorescence quantum yield measurements |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: